Epoxidiertes Sojaöl, enthält 4.000 ppm Monomethyletherhydrochinon als Inhibitor

Übersicht

Beschreibung

Epoxidized soybean oil (ESBO) is a collection of organic compounds obtained from the epoxidation of soybean oil . It is used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . ESBO is a yellowish viscous liquid .

Synthesis Analysis

ESBO is manufactured from soybean oil through the process of epoxidation . Polyunsaturated vegetable oils are widely used as precursors to epoxidized oil products because they have high numbers of carbon-carbon double bonds available for epoxidation . The epoxide group is more reactive than the double bond, thus providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer . Usually, a peroxide or a peracid is used to add an atom of oxygen and convert the -C=C- bond to an epoxide group .

Molecular Structure Analysis

The molecular structure of ESBO is characterized by the presence of an epoxide group, which is more reactive than a double bond . This makes it a good hydrochloric acid scavenger and plasticizer .

Chemical Reactions Analysis

The epoxidation process of soybean oil involves the use of a peroxide or a peracid to add an atom of oxygen and convert the -C=C- bond to an epoxide group . The reaction mechanism of the system was explained by investigating the process conditions of soybean oil (SBO), and the results showed that the two-phase (oil–water) reaction system was similar to the quasi-homogeneous system .

Physical And Chemical Properties Analysis

ESBO is a yellowish viscous liquid . It is insoluble in water . Its density is 0.994 g/cm^3 , and it has a melting point of 0 °C . The flash point is 227 °C, and the autoignition temperature is 600 °C .

Wissenschaftliche Forschungsanwendungen

Weichmacher in PVC-Kunststoffen

Epoxidiertes Sojaöl (ESO) ist weithin als eine praktikable Alternative zu Phthalaten für die Weichmachung von Polyvinylchlorid (PVC)-Kunststoffen anerkannt. Da es aus nachwachsenden Rohstoffen gewonnen wird, bietet ESO eine umweltfreundliche Option, die die Flexibilität und Haltbarkeit von PVC-Produkten erhält .

Bio-basierte Epoxidharze

Die chemische Reaktivität von ESO, die durch seine Epoxidierung verstärkt wird, macht es zu einem hervorragenden Kandidaten für die Herstellung von ungiftigen, bio-basierten Epoxidharzen. Diese Harze können in einer Vielzahl von Anwendungen eingesetzt werden, darunter Beschichtungen, Klebstoffe und Verbundwerkstoffe .

Stabilisator für PVC

Neben seiner Funktion als Weichmacher dient ESO auch als Stabilisator für PVC und verbessert dessen Wärme- und Lichtbeständigkeit. Diese Doppelfunktionalität macht es zu einem wertvollen Additiv in der PVC-Industrie .

Hochgefüllter wasserquellender Gummi

ESO wurde bei der Formulierung von hochgefüllten wasserquellenden Gummimaterialien eingesetzt. Seine Epoxidierung verbessert die Wasserbeständigkeit und die mechanischen Eigenschaften des Materials .

Weichmacher auf Basis nachwachsender Rohstoffe

Der Einsatz von ESO als Weichmacher auf Basis nachwachsender Rohstoffe erstreckt sich über PVC hinaus auf andere Polymere, die Flexibilität und Haltbarkeit erfordern, ohne die ökologische Nachhaltigkeit zu beeinträchtigen .

Prozessoptimierung und kinetische Studien

Die Forschung an ESO umfasst die Prozessoptimierung und kinetische Studien zur Steigerung der Produktionseffizienz und -qualität. Diese wissenschaftliche Erkundung trägt zur breiteren Anwendung von ESO in verschiedenen Industrien bei .

Für detailliertere Informationen zu jeder Anwendung, einschließlich potenzieller zukünftiger Entwicklungen und spezifischer Forschungsstudien, können weitere Recherchen durchgeführt werden.

Springer - Epoxidation reaction of soybean oil: process optimization Wikipedia - Epoxidized soybean oil ESP Publisher - Application of Epoxidized Soybean Oil in Highly Filled Water-Swelling Rubber<a data-citationid="44472124-470a-6229-b192-129c43d06869-36-group" h="ID=SERP,5015.1" href="https://link.springer.

Wirkmechanismus

Target of Action

The primary target of soybean oil epoxide is the polyvinyl chloride (PVC) compounds . It acts as a plasticizer for PVC, enhancing its flexibility and durability .

Mode of Action

Soybean oil epoxide, also known as epoxidized soybean oil (ESO), interacts with PVC by replacing phthalates, which are traditionally used as plasticizers . The epoxide group in ESO is more reactive than the double bond, providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .

Biochemical Pathways

The epoxidation process of soybean oil (SBO) involves the Prileschajet reaction, where formic acid (FA) and hydrogen peroxide (H2O2) are selected as the oxidants and sulfuric acid (H2SO4) as the catalyst . This reaction leads to the formation of percarboxylic acid, which epoxidizes the SBO .

Result of Action

The result of the action of soybean oil epoxide is the formation of a more flexible and durable PVC product . It also reduces the need for non-renewable, petroleum-based substances in the production of plasticizers .

Action Environment

The action of soybean oil epoxide is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the rate constants and the activation energy of the reaction indicate a temperature sensitivity . Furthermore, the reaction occurs in a two-phase (oil–water) system, and the difference in solubility between reactants influences the reaction .

Safety and Hazards

Epoxidized soybean oil is stable under normal conditions of use. Heating to decomposition may produce acrolein, formaldehyde, hydrogen cyanide, carbon oxides, nitrogen, and other irritating or toxic gases . Avoid contact with strong oxidizers, mineral acids, strong bases, reducing agents, and amines .

Zukünftige Richtungen

The research challenge is to figure out effective ways of converting bio-renewable resources into fuels and chemicals to design innovative, green, and environmentally friendly routes for the development, recovering, and reusing of polymeric materials . Studies have shown that ESBO can be used as a viable alternative to phthalates as PVC plasticizers since ESBO is derived from renewable resources .

Biochemische Analyse

Biochemical Properties

The epoxide group in soybean oil epoxide is more reactive than the original double bond, providing a more energetically favorable site for reactions . This enhanced reactivity makes soybean oil epoxide a good hydrochloric acid scavenger and plasticizer . It has been used in the development of bio-based epoxy resins, where it interacts with other biomolecules such as salicylic acid and chitosan .

Molecular Mechanism

The molecular mechanism of soybean oil epoxide primarily involves reactions at the epoxide group. This group can undergo ring-opening reactions, which can be catalyzed by various substances, including acids, bases, and nucleophiles . The specifics of these reactions can vary depending on the reactants and conditions, leading to a range of potential products and effects .

Temporal Effects in Laboratory Settings

The stability and long-term effects of soybean oil epoxide in laboratory settings are influenced by its reactivity. The epoxide groups in the oil can react over time, potentially leading to changes in the properties of the oil

Transport and Distribution

The transport and distribution of soybean oil epoxide within cells and tissues are likely influenced by its chemical properties. Its reactivity may facilitate interactions with various transporters or binding proteins, affecting its localization or accumulation

Eigenschaften

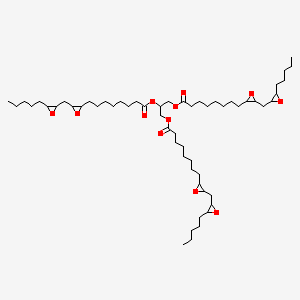

IUPAC Name |

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBFZZXKPWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125905 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS] | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epoxidized soybean oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

585 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-07-8, 3214-50-4 | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3214-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soybean oil, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)

![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)